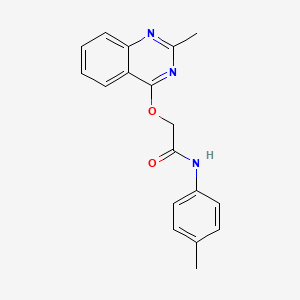

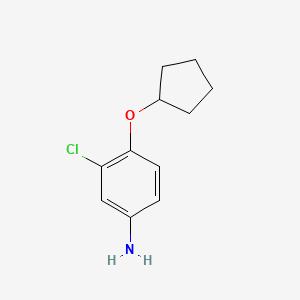

2-((4-Chlorobenzyl)amino)-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)amino)-1-phenylethanol, also known as 4-chlorobenzyl-1-phenylethanolamine or 4-chlorobenzyl-1-phenylethanamine, is a novel compound synthesized in the laboratory. It is a derivative of the amino acid phenylalanine, and is composed of a phenyl ring and an amine group. This compound has been studied extensively for its potential applications in scientific research and laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research has explored enantioselective synthesis methods for compounds related to "2-((4-Chlorobenzyl)amino)-1-phenylethanol". Tanielyan et al. (2006) developed two enantioselective syntheses for 2-amino-1-phenylethanol, highlighting its significance in asymmetric synthesis. One method involves an enantioselective oxazaborolidine-catalyzed reduction, while the other uses a chiral ruthenium complex in conjunction with an optically active amine, demonstrating high yields and enantioselectivity (Tanielyan et al., 2006). Similarly, Prabagaran and Sundararajan (2002) utilized a derivative as a chiral ligand in asymmetric Michael addition reactions, showcasing its effectiveness in catalysis (Prabagaran & Sundararajan, 2002).

Metabolic Engineering

Kang et al. (2014) explored the metabolic engineering of Escherichia coli for producing 2-phenylethanol from renewable glucose. They constructed a synthetic pathway, demonstrating the potential of bioengineering in producing aromatic alcohols from glucose, which may relate to derivatives of "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Kang et al., 2014).

Spectroscopic Studies

Subashini and Periandy (2016) conducted a comprehensive spectroscopic study on (R)-2-Amino-1-Phenylethanol, involving FT-IR, FT-Raman, NMR, and UV analysis. Their research offers insights into the structural and electronic properties of aminoalcohols, which could extend to the study of "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Subashini & Periandy, 2016).

Synthesis and Biological Activity

Gasparyan et al. (2015) synthesized 1-(4-Substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, demonstrating their potential as adenosine deaminase inhibitors. This research hints at the biological activity of structurally similar compounds, possibly including "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Gasparyan et al., 2015).

UV-Curing Applications

Arsu (2002) investigated the use of a compound similar to "2-((4-Chlorobenzyl)amino)-1-phenylethanol" as a synergist in UV-curing applications, reducing oxygen inhibition effects and acting as an effective synergist for photoinitiators. This showcases the compound's potential in industrial applications (Arsu, 2002).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHORQFAGKZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)

![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)